[Cyclopropyl-(4-nitro-benzyl)-amino]-acetic acid
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Overview
Description
[Cyclopropyl-(4-nitro-benzyl)-amino]-acetic acid is a synthetic organic compound with the molecular formula C12H14N2O4 It features a cyclopropyl group, a nitrobenzyl moiety, and an amino-acetic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclopropyl-(4-nitro-benzyl)-amino]-acetic acid typically involves multiple steps. One common route starts with the preparation of the cyclopropylamine, which is then reacted with 4-nitrobenzyl chloride to form the intermediate [Cyclopropyl-(4-nitro-benzyl)-amino]. This intermediate is subsequently reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[Cyclopropyl-(4-nitro-benzyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield [Cyclopropyl-(4-aminobenzyl)-amino]-acetic acid.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Cyclopropyl-(4-nitro-benzyl)-amino]-acetic acid would depend on its specific application. In medicinal chemistry, for example, it might interact with biological targets such as enzymes or receptors. The nitro group could be involved in redox reactions, while the amino-acetic acid moiety might participate in binding interactions with proteins.
Comparison with Similar Compounds
Similar Compounds
[Cyclopropyl-(4-aminobenzyl)-amino]-acetic acid: A reduced form of the compound with an amine group instead of a nitro group.
[Cyclopropyl-(4-methoxybenzyl)-amino]-acetic acid: A derivative with a methoxy group instead of a nitro group.
Uniqueness
[Cyclopropyl-(4-nitro-benzyl)-amino]-acetic acid is unique due to the presence of the nitro group, which can undergo various chemical transformations. This makes it a versatile intermediate for the synthesis of a wide range of compounds.
Properties
IUPAC Name |
2-[cyclopropyl-[(4-nitrophenyl)methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)8-13(10-5-6-10)7-9-1-3-11(4-2-9)14(17)18/h1-4,10H,5-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMCFHVNCUVSAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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